N-({5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-3-(2-methyl-1H-indol-3-yl)propan-1-amine
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Overview
Description
The compound “({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)[3-(2-METHYL-1H-INDOL-3-YL)PROPYL]AMINE” is a complex organic molecule that features a combination of benzodioxole, oxazole, and indole moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the benzodioxole and oxazole rings, followed by their coupling with the indole moiety. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to form the carbon-carbon bonds between the aromatic rings . Reaction conditions often include the use of bases like cesium carbonate and ligands such as BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl) .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups on the benzodioxole ring can be oxidized to form quinones.
Reduction: The oxazole ring can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the methoxy groups can lead to the formation of quinones, while reduction of the oxazole ring can yield the corresponding amine .
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in cancer treatment.
Mechanism of Action
The mechanism of action of this compound involves its interaction with tubulin, a protein that is essential for cell division. By binding to tubulin, the compound inhibits its polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This makes it a promising candidate for the development of new anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-3-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)-2-hydroxyprop-2-enal
- 3-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid
- Methyl 5-(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienoate
Uniqueness
What sets this compound apart from similar compounds is its unique combination of benzodioxole, oxazole, and indole moieties, which contribute to its potent anticancer activity. The presence of these functional groups allows for multiple modes of interaction with biological targets, enhancing its therapeutic potential .
Properties
Molecular Formula |
C26H31N3O5 |
---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
N-[[5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl]methyl]-3-(2-methyl-1H-indol-3-yl)propan-1-amine |
InChI |
InChI=1S/C26H31N3O5/c1-16-20(21-7-4-5-9-22(21)28-16)8-6-10-27-14-18-13-19(34-29-18)11-17-12-23(30-2)25-26(24(17)31-3)33-15-32-25/h4-5,7,9,12,19,27-28H,6,8,10-11,13-15H2,1-3H3 |
InChI Key |
FWQGIXSNTZTUJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCCNCC3=NOC(C3)CC4=CC(=C5C(=C4OC)OCO5)OC |
Origin of Product |
United States |
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